5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione
概要
説明
“5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione” is a chemical compound that has been synthesized and evaluated for M1, M2, and M3 muscarinic receptor binding affinities . It is used in the synthesis of fluorescent pirenzepine derivatives, which are potential bitopic ligands of the Human M1 Muscarinic receptor .
Synthesis Analysis
A series of derivatives containing the “this compound” skeleton has been synthesized . The synthesis process involves the use of succinamide . The synthesized compounds were evaluated for their binding affinities to muscarinic receptors in vitro .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a benzodiazepine ring structure. This structure is important for its binding affinity to muscarinic receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” derivatives are complex and involve multiple steps . The synthesized compounds were evaluated for their antagonism of bradycardia and salivation in vivo .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 292-293℃ and a boiling point of 336℃ .科学的研究の応用
Novel Synthesis and Biological Activities
5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione and its derivatives have been explored for their diverse biological activities and synthesis methods. A notable study described a novel synthesis pathway for this compound, highlighting its role as an intermediate in the preparation of derivatives with significant biological activities (Oklobdžija et al., 1983). This synthesis process is crucial for the development of compounds with potential therapeutic applications.
HIV-1 Inhibition
Research has identified derivatives of this compound as potent inhibitors of the HIV-1 virus. Specifically, certain arylpyrido-diazepine and -thiodiazepine derivatives showed strong activity against various HIV-1 strains, including those resistant to common treatments, highlighting their potential as novel anti-HIV drugs (Bellarosa et al., 1996).
Muscarinic Receptor Antagonism
Compounds with the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one skeleton have been synthesized and evaluated for their selectivity and potency as M2 muscarinic receptor antagonists. This research is significant for the development of treatments targeting specific muscarinic receptors, with potential applications in diseases influenced by cholinergic systems (Watanabe et al., 1997).
Chemical Transformations and Novel Compounds
Unexpected chemical transformations of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one have been reported, leading to the discovery of new compounds. For instance, the formation of an 11H-pyrido[2,1-b]quinazolin-11-one derivative from this compound has been observed, providing insights into possible new synthetic pathways and the structural diversity of benzodiazepines (Buděšínský et al., 1989).
Synthesis of Hybrid Compounds
The development of optically active hybrid compounds incorporating the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine structure has been achieved. These compounds, which merge benzodiazepine and dihydropyridine units, offer promising prospects for medicinal chemistry, showcasing the versatility of the 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine framework in the creation of novel therapeutic agents (Torres & Rebolledo, 2016).
作用機序
Target of Action
The primary target of 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione is the M2 muscarinic receptor . The M2 muscarinic receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the function of the central and peripheral nervous system.
Mode of Action
This compound acts as a selective antagonist at the M2 muscarinic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound prevents the action of acetylcholine (a neurotransmitter) at the M2 receptor sites.
Biochemical Pathways
The antagonistic action of this compound on the M2 muscarinic receptors affects the cholinergic pathways in the nervous system . These pathways involve the neurotransmitter acetylcholine and are crucial for a wide range of functions, including muscle contraction, heart rate, memory, and more.
Result of Action
As a selective M2 muscarinic receptor antagonist, this compound can inhibit the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, such as changes in heart rate or gastrointestinal motility .
生化学分析
Biochemical Properties
5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione plays a significant role in biochemical reactions due to its ability to bind to muscarinic receptors. It has been evaluated for its binding affinity to M1, M2, and M3 muscarinic receptors in vitro and for its antagonistic activities in vivo . The compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to antagonize bradycardia and salivation by binding to muscarinic receptors .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with muscarinic receptors affects the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through G proteins . These interactions lead to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with muscarinic acetylcholine receptors. As a muscarinic receptor antagonist, it inhibits the action of acetylcholine, leading to various cellular responses . The compound’s binding to these receptors results in the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels, ultimately affecting gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained interactions with muscarinic receptors
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively antagonizes muscarinic receptors, leading to desired therapeutic effects. At higher doses, it may exhibit toxic or adverse effects, such as bradycardia and salivation . Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s metabolism may affect metabolic flux and metabolite levels, impacting its overall efficacy and safety
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that influence its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its interactions with biomolecules and its overall efficacy in biochemical and pharmaceutical applications.
特性
IUPAC Name |
5,11-dihydropyrido[2,3-b][1,4]benzodiazepine-6-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMKLONWIZWQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)NC3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195024 | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-84-3 | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001195024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。